Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Overview
Description
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of the amino acids L-leucine and trans-4-hydroxy-L-proline. This compound is known for its stability and potential bioactivity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be synthesized using different methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic reactions. The solid-phase synthesis involves the stepwise addition of protected amino acids to a solid support, followed by cyclization and deprotection . Solution-phase synthesis typically involves the coupling of L-leucine and trans-4-hydroxy-L-proline in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) often employs automated peptide synthesizers for large-scale synthesis. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in trans-4-hydroxy-L-proline can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide bond can be reduced to secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in secondary alcohols .
Scientific Research Applications
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Biology: The compound serves as a biomarker for protein folding and structure studies.
Mechanism of Action
The mechanism by which Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exerts its effects involves its interaction with specific molecular targets and pathways. The proline residue induces constraints that promote the cis-conformation of the peptide bond, facilitating cyclization and generating the cyclic dipeptide scaffold . This unique structure enhances its stability and bioactivity, allowing it to interact with various biological targets .
Comparison with Similar Compounds
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be compared with other cyclic dipeptides such as:
Cyclo(L-Phe-trans-4-hydroxy-L-Pro): Similar in structure but contains phenylalanine instead of leucine.
Cyclo(L-Val-L-Tyr): Contains valine and tyrosine, differing in both amino acid composition and bioactivity.
The uniqueness of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) lies in its specific amino acid composition, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) based on the provided research?
A1: The provided research primarily focuses on identifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro) as a secondary metabolite produced by various microorganisms, including those found in biofouling biofilms [] and symbiotic fungi []. While its specific biological activity hasn't been extensively explored in these studies, the presence of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) alongside other bioactive compounds like diketopiperazines suggests potential applications in areas like:
- Biofouling control: Understanding the role of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in biofilm formation could lead to developing novel antifouling strategies [].
Q2: What analytical techniques were employed to identify and characterize Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in these studies?
A2: The researchers utilized a combination of techniques for identification and structural elucidation, including:
- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 chromatography, and reverse phase HPLC, were employed to isolate Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from complex mixtures [, ].
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for determining the structure and molecular weight of the isolated compound [, ].
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